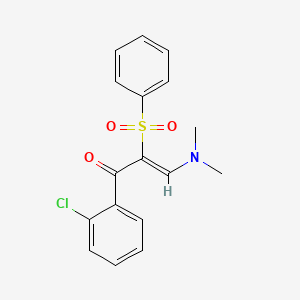
N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as PBOX-15, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. PBOX-15 is a member of the oxazole family of compounds and has been shown to have a unique mechanism of action that makes it an interesting candidate for further investigation.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activity
Compounds structurally related to "N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide" have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Rajurkar and Pund (2014) described the synthesis of oxazolone derivatives, including those with pyrazine carboxamide components, and their in vitro antimicrobial activities against various bacterial and fungal strains. The study found that compounds with electron-withdrawing groups exhibited greater biological activities, suggesting the potential of these compounds in antimicrobial applications (Rajurkar & Pund, 2014).
Antimycobacterial Agents
Zítko et al. (2018) explored N-(pyrazin-2-yl)benzamides as potential antimycobacterial agents, analyzing their activity against Mycobacterium tuberculosis and non-tuberculous mycobacterial strains. The study revealed that certain derivatives exhibited promising activity, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Zítko et al., 2018).
Antifungal and Antibacterial Applications
Synthesis of Pyrazoline Derivatives
Panchal and Patel (2012) synthesized a series of pyrazoline derivatives and tested them for antibacterial and antifungal activities. Some compounds showed promising activities compared to standard drugs, indicating the potential use of these derivatives in treating infectious diseases (Panchal & Patel, 2012).
Design and Synthesis of Antimicrobial Agents
Pervaram et al. (2017) developed 1,2,3-triazole-pyrazole hybrids and evaluated their antibacterial and antifungal activities. The study reported significant activity against various strains, underscoring the potential of these hybrids as antimicrobial agents (Pervaram et al., 2017).
properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13(7-8-14-5-3-2-4-6-14)22-18(26)16-12-27-19(23-16)24-17(25)15-11-20-9-10-21-15/h2-6,9-13H,7-8H2,1H3,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPIFLLKGKVYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2724062.png)
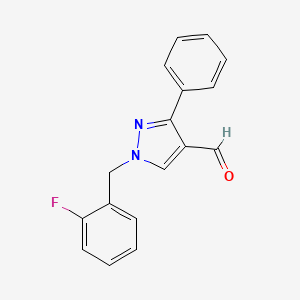
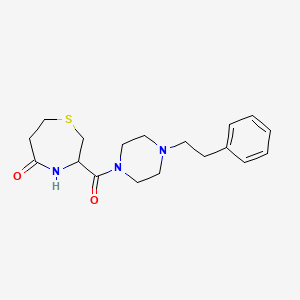
![(E)-4-(Dimethylamino)-N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2724066.png)
![[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B2724068.png)
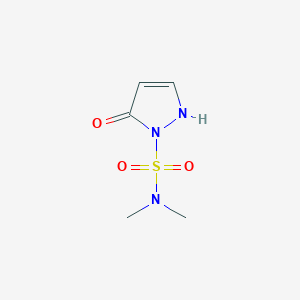

![Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2724076.png)
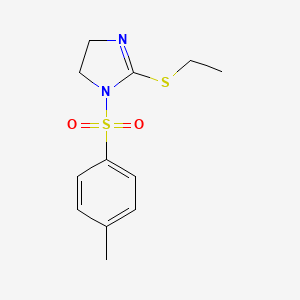
![Methyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2724079.png)
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)
![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)
